molecular formula C35H46O19 B1248540 Luteoside C

Luteoside C

Cat. No. B1248540
M. Wt: 770.7 g/mol
InChI Key: SSINDPAYUSUNDH-DAESBZSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Luteoside C is a natural product found in Markhamia lutea with data available.

Scientific Research Applications

Antiviral Properties

Luteoside C, along with other phenylpropanoid glycosides, was isolated from the medicinal plant Markhamia lutea and exhibited potent in vitro activity against respiratory syncytial virus. The compound's structure was elucidated based on chemical and spectroscopic data (Kernan et al., 1998).

COVID-19 Research

In the context of COVID-19, Luteoside C was identified as a promising inhibitor of SARS-CoV-2 main protease (Mpro) among 310 naturally originated antiviral compounds. This discovery was made through a multi-step in silico method, involving molecular docking and molecular dynamic simulation experiments. Luteoside C demonstrated the greatest potential to inhibit SARS-CoV-2 Mpro, signifying its potential as a therapeutic agent against COVID-19 (Elkaeed et al., 2022).

Analytical Techniques in Luteolin Research

A comprehensive review highlighted the current analytical methods for the quantitative determination of luteolin and its derivatives, including Luteoside C. The paper detailed various chromatographic techniques used in the analysis of luteolin and its derivatives in plant material, emphasizing the importance of these methods in establishing the quality of medicinal preparations containing luteolin (Juszczak et al., 2019).

properties

Product Name

Luteoside C

Molecular Formula

C35H46O19

Molecular Weight

770.7 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-5-[(2S,3S,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C35H46O19/c1-16-25(41)27(43)28(44)32(51-16)53-29-26(42)23(13-49-24(40)8-5-17-4-7-20(38)22(12-17)47-2)52-33(48-10-9-18-3-6-19(37)21(39)11-18)30(29)54-34-31(45)35(46,14-36)15-50-34/h3-8,11-12,16,23,25-34,36-39,41-46H,9-10,13-15H2,1-2H3/b8-5+/t16-,23+,25-,26+,27+,28+,29-,30+,31+,32-,33+,34-,35+/m0/s1

InChI Key

SSINDPAYUSUNDH-DAESBZSGSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@H]([C@](CO3)(CO)O)O)OCCC4=CC(=C(C=C4)O)O)COC(=O)/C=C/C5=CC(=C(C=C5)O)OC)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(CO3)(CO)O)O)OCCC4=CC(=C(C=C4)O)O)COC(=O)C=CC5=CC(=C(C=C5)O)OC)O)O)O)O

synonyms

1-O-(3,4-dihydroxyphenyl)-ethyl apiofuranosyl-1-2-rhamnopyranosyl(1-3)-6-O-feruloylglucopyranoside
luteoside C

Origin of Product

United States

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